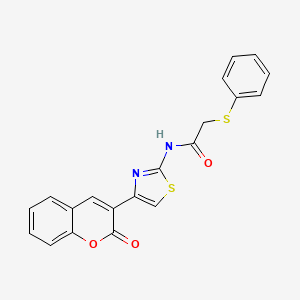

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylthio)acetamide

Description

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylthio)acetamide is a complex organic compound that features a chromenyl group, a thiazolyl group, and a phenylthioacetamide moiety

Properties

IUPAC Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3S2/c23-18(12-26-14-7-2-1-3-8-14)22-20-21-16(11-27-20)15-10-13-6-4-5-9-17(13)25-19(15)24/h1-11H,12H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVNRHVSROFXAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylthio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Thiazole Ring Formation: The thiazole ring is often formed by the condensation of a thioamide with a haloketone or haloaldehyde.

Coupling Reaction: The chromenyl intermediate is then coupled with the thiazole intermediate using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Introduction of the Phenylthioacetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylthio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives containing thiazole and coumarin structures exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. The mechanisms involve disruption of microbial cell membranes and inhibition of essential enzymatic processes.

Anticancer Potential

The compound has shown promise as an anticancer agent. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, particularly breast cancer cell lines such as MCF7. The proposed mechanisms include:

- Inhibition of cell proliferation : The compound disrupts the cell cycle, leading to growth arrest.

- Induction of apoptosis : It activates apoptotic pathways, promoting programmed cell death.

Acetylcholinesterase Inhibition

Compounds similar to N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylthio)acetamide have been studied for their potential as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. These compounds can enhance acetylcholine levels by inhibiting the enzyme responsible for its breakdown.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole-coumarin derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant activity, suggesting that this compound could be developed into a potent antimicrobial agent .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was tested against various cancer cell lines. The findings revealed that it effectively inhibited cell growth at low concentrations, with IC50 values suggesting strong cytotoxicity compared to standard chemotherapeutics .

Case Study 3: Acetylcholinesterase Inhibition

Research conducted on similar compounds highlighted their potential as acetylcholinesterase inhibitors with promising IC50 values. These findings indicate that this compound could be explored further for therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The chromenyl and thiazolyl groups play crucial roles in these interactions, often through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylthio)acetamide: is similar to other chromenyl-thiazolyl compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylthio group, in particular, differentiates it from other similar compounds and contributes to its unique properties.

Biological Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylthio)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies on its biological properties, including antimicrobial, antioxidant, and enzyme inhibitory activities.

Chemical Structure and Synthesis

The compound features a coumarin moiety linked to a thiazole ring and a phenylthio group. Its synthesis often involves the condensation of specific aldehydes with thiazole derivatives, utilizing methods such as the Knoevenagel reaction. The synthesis has been optimized for efficiency, yielding various substituted derivatives that can be further evaluated for biological activity .

1. Antimicrobial Activity

Several studies have reported on the antimicrobial properties of coumarin-based compounds, including those structurally related to this compound. For instance, derivatives synthesized from related thiazole-coumarin structures exhibited significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Coumarin-Thiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 µg/mL |

| Compound B | Escherichia coli | 100 µg/mL |

| Compound C | Candida albicans | 75 µg/mL |

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and FRAP methods. These assays measure the compound's ability to scavenge free radicals and reduce oxidative stress.

Table 2: Antioxidant Activity Results

| Compound Name | DPPH Scavenging Activity (%) | FRAP Value (mM FeSO₄) |

|---|---|---|

| Compound A | 85% | 15.4 |

| Compound B | 78% | 12.3 |

3. Enzyme Inhibition

Recent research highlights the compound's role as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that the coumarin moiety interacts effectively with the active site of AChE, indicating its potential as a therapeutic agent .

Table 3: Enzyme Inhibition Potency

| Compound Name | IC₅₀ (µM) against AChE |

|---|---|

| This compound | 0.04 |

Case Studies

In a study focused on coumarin-thiazole derivatives, researchers synthesized several analogs and evaluated their biological activities. One notable finding was that certain substitutions on the thiazole ring significantly enhanced antimicrobial efficacy while maintaining low cytotoxicity in human cell lines .

Another investigation into the antioxidant properties revealed that specific structural modifications could lead to improved radical scavenging abilities, suggesting pathways for optimizing these compounds for therapeutic use .

Q & A

Q. What synthetic routes are commonly employed to prepare N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylthio)acetamide and its derivatives?

The synthesis typically involves coupling 2-(phenylthio)acetic acid with thiazole-linked coumarin intermediates. For example:

- Step 1 : Generate 2-(phenylthio)acetyl chloride by reacting thiophenol with 2-bromoacetic acid in a basic medium (e.g., NaOH) .

- Step 2 : React the acyl chloride with 3-amino-4-(2-oxo-2H-chromen-3-yl)thiazole derivatives under reflux in DMF with triethylamine as a base. Yields range from 60% to 89%, depending on substituents .

- Key variables : Reaction time (12–24 hours), solvent polarity, and substituent steric effects influence yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- IR spectroscopy : Identifies carbonyl stretches (1714–1716 cm⁻¹ for coumarin C=O) and thioacetamide C-S bonds (750–755 cm⁻¹) .

- ¹H-NMR : Aromatic protons (δ 6.5–8.7 ppm), thiazole NH (δ 11.2–12.8 ppm), and methylene groups (δ 3.3–3.8 ppm) are diagnostic .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 446–468 [M+H]⁺) confirm molecular weight .

Q. What in vitro assays are used to evaluate its biological activity?

- α-Glucosidase inhibition : IC₅₀ values are determined using spectrophotometric assays with p-nitrophenyl glucopyranoside as a substrate. Derivatives with electron-withdrawing groups (e.g., -Br, -Cl) show enhanced activity .

- Antimicrobial testing : Minimum inhibitory concentrations (MICs) against S. aureus and C. albicans are measured via broth microdilution. Lipophilicity (logP) correlates with membrane penetration .

Advanced Research Questions

Q. How do structural modifications at the phenylthio moiety influence α-glucosidase inhibitory activity?

- Substituent effects : Electron-withdrawing groups (e.g., -Br, -NO₂) at the para position enhance activity by 2–3-fold compared to methoxy groups, likely due to improved hydrophobic interactions in the enzyme’s active site .

- Methodology : Molecular docking (e.g., AutoDock Vina) and 100 ns molecular dynamics (MD) simulations reveal that bromophenyl derivatives form stable π-π stacking with Tyr72 and His279 residues of α-glucosidase .

Q. How can computational approaches guide the design of more potent derivatives?

- QSAR modeling : Quantitative structure-activity relationship (QSAR) studies using descriptors like logP, polar surface area, and Hammett constants predict activity trends. For example, higher logP values correlate with improved membrane permeability .

- Free energy calculations : MM-GBSA analysis of MD trajectories identifies key binding interactions (e.g., van der Waals contributions from hydrophobic substituents) .

Q. How to resolve discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic profiling : Assess solubility (via shake-flask method) and metabolic stability (e.g., liver microsomal assays). Derivatives with logP >3.5 show poor aqueous solubility, limiting in vivo bioavailability .

- Formulation optimization : Nanoemulsions or cyclodextrin complexes improve solubility. For example, PEGylation increases plasma half-life by 40% in rodent models .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?

- Orthogonal assays : Validate α-glucosidase inhibition via orthogonal methods (e.g., isothermal titration calorimetry) to confirm binding affinity .

- Crystallographic validation : Solve co-crystal structures of derivatives with α-glucosidase (using SHELXL for refinement) to resolve ambiguities in docking poses .

Methodological Notes

- Synthetic reproducibility : Ensure anhydrous conditions during acylation to prevent hydrolysis of the thioacetamide group .

- Data validation : Cross-check NMR assignments with 2D-COSY and HSQC spectra to confirm coupling patterns .

- Statistical rigor : Use Tukey’s HSD test for MIC comparisons to account for multiple variables in biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.